molecular formula C19H21BrN2O5 B12500302 Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12500302
M. Wt: 437.3 g/mol
InChI Key: SKDPUZOHCPEZNU-UHFFFAOYSA-N
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Description

Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a furan ring substituted with a bromine atom, a benzoate ester, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents would be emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form furan derivatives or reduced to tetrahydrofuran derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid or other oxidized products.

    Reduction: Tetrahydrofuran derivatives.

    Hydrolysis: 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoic acid.

Scientific Research Applications

Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the bromofuran moiety suggests potential interactions with biological targets through halogen bonding or π-π stacking interactions. The morpholine ring can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(Morpholin-4-yl)benzoic acid: Another precursor used in the synthesis.

    N-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with similar structural features.

Uniqueness

Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the propyl ester, bromofuran, and morpholine moieties in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C19H21BrN2O5

Molecular Weight

437.3 g/mol

IUPAC Name

propyl 5-[(5-bromofuran-2-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H21BrN2O5/c1-2-9-26-19(24)14-12-13(21-18(23)16-5-6-17(20)27-16)3-4-15(14)22-7-10-25-11-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23)

InChI Key

SKDPUZOHCPEZNU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCOCC3

Origin of Product

United States

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